7-Bromo-4-methylquinazoline can be classified as a brominated heterocyclic aromatic compound. Its molecular formula is , with a molecular weight of approximately 227.08 g/mol. The compound's structure consists of a quinazoline ring, which is a bicyclic structure containing both benzene and pyrimidine rings.
The synthesis of 7-bromo-4-methylquinazoline typically involves several methods, including:
The molecular structure of 7-bromo-4-methylquinazoline features:
The compound's structure can be represented as follows:
7-Bromo-4-methylquinazoline undergoes various chemical reactions, including:
The mechanism of action for 7-bromo-4-methylquinazoline varies based on its application:
The compound's stability and reactivity profile make it suitable for various synthetic applications in organic chemistry .
7-Bromo-4-methylquinazoline has several significant applications:
Quinazoline derivatives have evolved into privileged scaffolds in medicinal chemistry since their first synthesis in the late 19th century. The discovery of febrifugine (an antimalarial quinazoline alkaloid) and subsequent isolation of vasicine from Justicia adhatoda highlighted their therapeutic potential [8] [9]. Modern drug development leverages quinazoline’s bicyclic aromatic structure—comprising fused benzene and pyrimidine rings—to yield FDA-approved kinase inhibitors such as erlotinib (EGFR inhibitor), afatinib, and dacomitinib for oncology [2] [9]. These drugs exploit the scaffold’s capacity for:
Table 1: Clinically Approved Quinazoline-Based Drugs
Drug Name | Target | Therapeutic Use |
---|---|---|
Erlotinib | EGFR tyrosine kinase | Non-small cell lung cancer |
Afatinib | HER2/EGFR | Breast cancer |
Dacomitinib | Pan-HER | NSCLC |
Lapatinib | EGFR/HER2 | Metastatic breast cancer |
Halogenation—particularly bromination—at the C-7 position of quinazoline imparts distinct advantages in drug design. Bromine’s steric bulk and electron-withdrawing properties enhance:
Table 2: Impact of Halogen Substituents on Quinazoline Bioactivity
Halogen | Size (Å) | Electronegativity | Key Effects |
---|---|---|---|
Bromine | 1.85 | 2.96 | Enhanced hydrophobic binding, cross-coupling |
Chlorine | 1.75 | 3.16 | Moderate lipophilicity, metabolic stability |
Fluorine | 1.47 | 3.98 | Electron effects, metabolic blockade |
The 4-methyl group in quinazoline derivatives is a critical determinant of pharmacokinetic and target-binding properties:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3